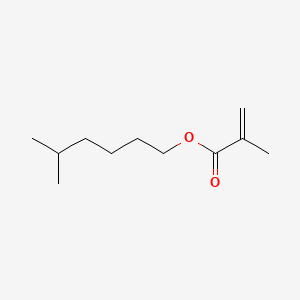

Isoheptyl methacrylate

Description

Contextualization of Alkyl Methacrylate (B99206) Monomers in Polymer Synthesis and Design

Alkyl methacrylates are a versatile class of monomers extensively used in the synthesis of a wide array of polymers. vt.edu These monomers share a common methacrylate functional group, which readily undergoes polymerization, but differ in the structure of their alkyl ester side chains. This variation in the alkyl group, from simple methyl and ethyl groups to more complex long-chain and branched structures, allows for the production of polymers with a vast spectrum of physical and chemical properties. cmu.eduumons.ac.be

The polymerization of alkyl methacrylates can be achieved through various methods, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques like atom transfer radical polymerization (ATRP). ripublication.comrsc.orgacs.org Anionic polymerization, in particular, allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, although it requires stringent control of reaction conditions to avoid side reactions associated with the ester functionality. vt.edunih.gov The choice of polymerization technique and reaction parameters, such as temperature and solvent, can significantly influence the resulting polymer's properties. vt.edu

Polymers derived from alkyl methacrylates, known as poly(alkyl methacrylate)s, are integral components in numerous applications, including paints, coatings, adhesives, and biomedical devices. osti.govalliedmarketresearch.com The global market for methacrylate monomers was valued at $10.1 billion in 2021 and is projected to grow, underscoring their industrial importance. alliedmarketresearch.com The ability to create block copolymers by combining different alkyl methacrylate monomers or with other types of monomers like styrene (B11656) further expands the design possibilities, leading to materials with tailored microphase separation and mechanical properties. rsc.orgnih.gov

Significance of Long-Chain Alkyl Methacrylate Monomer Structure in Tailoring Polymer Properties

The structure of the alkyl side chain in long-chain alkyl methacrylate monomers plays a pivotal role in determining the properties of the resulting polymers. As the length of the n-alkyl side chain increases, several key polymer characteristics are systematically altered.

One of the most significant effects is on the glass transition temperature (Tg) , which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl methacrylate)s, the Tg decreases substantially as the length of the alkyl side chain increases. osti.govresearchgate.net This is attributed to the increased mobility of the longer side chains, which act as internal plasticizers, effectively lowering the temperature at which the polymer backbone gains mobility. researchgate.net For instance, the Tg can range from as high as 190°C for poly(isobornyl methacrylate) to as low as -50°C for poly(isooctyl acrylate), a related acrylic polymer. cmu.eduumons.ac.be

The chain flexibility of poly(n-alkyl methacrylate)s is also influenced by the side-chain length. Contrary to what might be expected, studies have shown that the chain flexibility, as measured by parameters like the characteristic ratio (C∞) and persistence length (lp), actually decreases as the side chain length increases. osti.govresearchgate.net This is due to increased hindrances to rotation about the polymer backbone bonds caused by the longer and bulkier side chains. researchgate.net

Furthermore, long alkyl side chains can impart an "olefin-like" character to the polymer, which can be leveraged to improve the compatibility of the polymer with polyolefins like polyethylene (B3416737). benicewiczgroup.com This has been demonstrated in studies involving poly(alkyl methacrylate)-grafted silica (B1680970) nanoparticles, where longer side chains led to better dispersion in a linear low-density polyethylene (LLDPE) matrix. benicewiczgroup.com For very long side chains (e.g., 10-22 carbons), the polymers can even exhibit semi-crystalline behavior due to the crystallization of the alkyl side chains, even when the polymer backbone remains amorphous. benicewiczgroup.comnih.gov

The table below summarizes the effect of increasing n-alkyl side-chain length on key polymer properties:

| Property | Effect of Increasing n-Alkyl Side-Chain Length | Rationale |

| Glass Transition Temperature (Tg) | Decreases | Increased side-chain mobility acts as an internal plasticizer. osti.govresearchgate.net |

| Chain Flexibility | Decreases | Increased steric hindrance to backbone bond rotation. osti.govresearchgate.net |

| Compatibility with Polyolefins | Increases | "Olefin-like" character of long alkyl chains improves miscibility. benicewiczgroup.com |

| Crystallinity | Can become semi-crystalline | Crystallization of long alkyl side chains. benicewiczgroup.comnih.gov |

Overview of Research Trajectories Pertaining to Isoheptyl Methacrylate and Related Analogues

Research involving this compound and its analogues, such as isooctyl methacrylate and other branched-chain methacrylates, is focused on creating polymers with specific performance characteristics for a variety of applications. A significant area of investigation is the synthesis of block copolymers, particularly thermoplastic elastomers (TPEs). umons.ac.beumons.ac.be

Studies have also investigated the use of isooctyl acrylate, a close analogue of this compound, in the development of oil-sorbent materials when copolymerized with cinnamoyloxyethyl methacrylate. scilit.com The highly hydrophobic nature of the isooctyl groups makes these copolymers effective at absorbing oil.

Furthermore, branched methacrylates are being explored for their potential in biomedical applications. The biocompatibility of these materials makes them suitable for use in drug delivery systems and other medical devices. This compound has also been mentioned in the context of cosmetic compositions, indicating its potential use in personal care products. google.com

The synthesis of polymers containing this compound and its analogues is often achieved through controlled polymerization techniques that allow for precise control over the polymer architecture. umons.ac.beumons.ac.be This level of control is crucial for developing materials with the specific properties required for advanced applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94247-07-1 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

5-methylhexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-6-8-13-11(12)10(3)4/h9H,3,5-8H2,1-2,4H3 |

InChI Key |

PBBKPPMXXHOGTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for Isoheptyl Methacrylate Production

Esterification Pathways for Isoheptyl Methacrylate (B99206) Synthesis

Traditional methods for synthesizing isoheptyl methacrylate often employ homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. These catalysts are effective in accelerating the esterification reaction. The process typically involves heating a mixture of methacrylic acid and isoheptyl alcohol in the presence of the catalyst. To prevent premature polymerization of the monomer, a polymerization inhibitor like hydroquinone (B1673460) is often added to the reaction mixture. The reaction temperature is carefully controlled, often in a stepwise manner, for instance between 88°C and 115°C, to manage the reaction rate and heat release. Water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation under vacuum, to shift the equilibrium towards the formation of the ester and enhance the conversion of the reactants. google.commdpi.com

| Parameter | Range/Value | Purpose/Effect |

| Reaction Temperature | 88–115 °C (stepwise) | Controls reaction rate and heat release. |

| Vacuum Pressure | -38 to -82.5 kPa (stepwise) | Removes water and volatile by-products. |

| Catalyst | Water-soluble acid catalyst | Accelerates esterification. |

| Polymerization Inhibitor | Added initially and during purification | Prevents premature polymerization. |

| A table summarizing typical parameters for the conventional esterification of methacrylates. |

Another established pathway is transesterification, where methyl methacrylate is reacted with isoheptyl alcohol. This method often utilizes catalysts like lithium hydroxide (B78521) or titanium-based compounds. researchgate.netgoogle.com The reaction is typically carried out at temperatures ranging from 60°C to 130°C, and the methanol (B129727) byproduct is removed to drive the reaction forward. google.com

Research is actively exploring more efficient and environmentally friendly catalyst systems. Heterogeneous catalysts are gaining attention as they can be easily separated from the reaction mixture, simplifying the purification process. Examples of such catalysts investigated for methacrylate synthesis include synthetic faujasite-type zeolites and layered magnesium silicate (B1173343) compounds. google.com These solid acid catalysts can offer high selectivity and can be reused, reducing waste.

Furthermore, enzymatic catalysis presents a green alternative to traditional chemical catalysts. Lipases, for instance, can catalyze the esterification of methacrylic acid under milder reaction conditions, minimizing side reactions and energy consumption. The development of robust and reusable enzyme preparations is a key focus in this area.

Another innovative approach involves the use of multicatalytic systems. For example, a one-pot approach for producing bio-based poly(meth)acrylates utilizes a metal-based complex to first catalyze the in-situ formation of a highly reactive methacrylate anhydride, which then readily reacts with an alcohol. researchgate.net

The principles of green chemistry are increasingly being integrated into the synthesis of methacrylate monomers to minimize environmental impact. rsc.orgtandfonline.comtandfonline.com This includes the use of renewable feedstocks, such as bio-based alcohols, and the development of catalyst-free reaction systems. rsc.org For instance, a reversible CO2 capture approach has been reported for the synthesis of methyl methacrylate precursors at room temperature without the need for a catalyst. rsc.org

Process intensification techniques, such as reactive distillation and thin-film evaporation, are also being employed to enhance efficiency. mdpi.com A coupled reaction-thin film evaporation process for higher alkyl methacrylate synthesis has been shown to reduce reaction time and temperature, thereby lowering the risk of self-polymerization and reducing energy consumption. mdpi.com The recovery and recycling of unreacted materials and byproducts, such as methacrylic acid from the aqueous phase using the higher aliphatic alcohol as an extractant, is another key aspect of green synthesis. mdpi.com

Advanced Purification and Isolation Techniques for High-Purity Monomer

Achieving a high degree of purity is crucial for this compound, as impurities can significantly affect the properties of the resulting polymers. perkinelmer.com

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, byproducts, and polymerization inhibitors. Vacuum distillation is a common and critical step in the purification process. This technique allows for the separation of components based on their boiling points at reduced pressure, which helps to prevent the thermal degradation of the monomer. The process may involve separate steps to remove light and heavy components.

For achieving very high purity, chromatographic techniques such as column chromatography can be employed. These methods separate compounds based on their differential adsorption onto a stationary phase.

A simple purification method for removing inhibitors like hydroquinone involves washing the crude monomer with an alkali solution, which oxidizes the inhibitor into a water-soluble form that can be easily separated. researchgate.net Any remaining water can then be removed by freezing and subsequent filtration. researchgate.net

A suite of analytical techniques is used to verify the purity of the final this compound monomer. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for identifying and quantifying residual monomers and other impurities. perkinelmer.comchemcon.comgoogle.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) are employed to confirm the chemical structure of the synthesized monomer. tandfonline.comchemcon.com Karl Fischer titration is a specific method used to determine the water content, which is a critical parameter for many polymerization processes. chemcon.com Gel permeation chromatography (GPC) can be used to analyze for the presence of any oligomers or polymers that may have formed during synthesis or storage. chemcon.com These analytical checks are essential to ensure the monomer meets the stringent quality requirements for producing polymers with consistent and predictable properties.

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | Identifies and quantifies volatile impurities and residual monomers. chemcon.comgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies components in the monomer mixture. perkinelmer.comchemcon.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and purity of the monomer. tandfonline.comchemcon.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Verifies the functional groups present in the monomer. tandfonline.comchemcon.com |

| Karl Fischer Titration | Quantifies the water content. chemcon.com |

| Gel Permeation Chromatography (GPC) | Detects the presence of oligomers or polymers. chemcon.com |

| A table summarizing analytical methods for verifying monomer purity. |

Polymerization Kinetics and Mechanisms of Isoheptyl Methacrylate

Free Radical Polymerization of Isoheptyl Methacrylate (B99206)

Conventional free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers like isoheptyl methacrylate. The process is characterized by three main stages: initiation, propagation, and termination. acs.org

Initiation, Propagation, and Termination Reaction Kinetics

Initiation: This stage involves the generation of primary free radicals from an initiator molecule (I), followed by the addition of the first monomer molecule (M) to this radical. Thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are commonly used. researchgate.net

Decomposition: I → 2R• (Rate constant: k_d_)

Addition: R• + M → RM• (Rate constant: k_i_)

The rate of initiation (R_i_) is dependent on the initiator efficiency (ƒ) and its concentration [I].

Propagation: The newly formed monomer radical (RM•) rapidly adds subsequent monomer molecules, leading to the growth of the polymer chain. acs.org This is the primary reaction that consumes the monomer.

Propagation: RM_n_• + M → RM_{n+1}• (Rate constant: k_p)

The rate of propagation (R_p_) is proportional to the concentrations of the monomer [M] and the total concentration of all growing radical chains [M•]. For methacrylates, the stability of the tertiary radical and steric hindrance from the alkyl group can influence the propagation rate constant. radtech.orgimaging.org

Termination: The growth of a polymer chain is halted when two growing radical chains react with each other. This can occur through two primary mechanisms:

Combination (or Coupling): Two macroradicals combine to form a single, longer polymer chain.

RM_n_• + RM_m_• → RM_{n+m}R (Rate constant: k_tc)

Disproportionation: A hydrogen atom is transferred from one macroradical to another, resulting in two separate, stable polymer chains (one saturated and one unsaturated).

RM_n_• + RM_m_• → RM_n_H + RM_m_(-H) (Rate constant: k_td_)

Influence of Initiator Systems on Polymerization Rate and Conversion

Studies on various methacrylate polymerizations have shown that doubling the initiator concentration does not necessarily double the rate, as the rate is typically proportional to the square root of the initiator concentration (R_p_ ∝ [I]0.5). researchgate.net This relationship arises from the steady-state assumption, where the rate of initiation equals the rate of termination.

| Initiator (BPO) Conc. (wt. %) | Effect on Polymerization Rate | Effect on Setting Time | Final Monomer Conversion (%) | Reference System |

|---|---|---|---|---|

| 0.05 | Low | Long | ~74 | Methacrylate Bone Cement nih.govnih.gov |

| 0.30 | High | Moderate | ~100 | Methacrylate Bone Cement nih.govnih.gov |

| 0.70 | Very High | Short | ~95 | Methacrylate Bone Cement nih.govnih.gov |

Solvent Effects and Reaction Medium Considerations in Radical Polymerization

The reaction medium can have a pronounced effect on the kinetics of free-radical polymerization. While nonpolar solvents typically have a minimal effect on the polymerization of nonpolar monomers, polar and hydrogen-bonding solvents can significantly alter reaction rates and even polymer stereochemistry. acs.orgugent.be

For methacrylates, solvent effects can arise from:

Monomer Solvation: Solvents capable of hydrogen bonding, such as n-butanol, can interact with the carbonyl group of the methacrylate monomer. This interaction can influence the reactivity of the monomer and the propagating radical. mdpi.comacs.org

Viscosity (Gel Effect): As polymerization proceeds, the viscosity of the medium increases. In bulk or concentrated solutions, this increased viscosity can hinder the diffusion of large polymer chains, reducing the rate of bimolecular termination. This phenomenon, known as the Trommsdorff or gel effect, leads to a rapid increase in the polymerization rate and molecular weight. researchgate.net

| Solvent Type | Example Solvents | General Effect on Methacrylate Polymerization Kinetics |

|---|---|---|

| Non-polar / Aromatic | Toluene, Xylene | Minimal effect on propagation rate (k_p_); primarily acts as a diluent. acs.org |

| Polar Aprotic | Dimethylformamide (DMF) | Can cause a decrease in k_p_ for some methacrylate systems. acs.org |

| Polar Protic (H-bonding) | n-Butanol, Methanol (B129727) | Can increase k_p_ by forming hydrogen bonds with the monomer's ester group, influencing its reactivity. ugent.bemdpi.com |

Controlled/Living Polymerization Techniques for Poly(this compound) Synthesis

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, low dispersity, and complex architectures.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile CLRP technique that achieves control through the addition of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.comresearchgate.net The process relies on a rapid and reversible chain transfer between growing polymer chains and dormant chains capped with the RAFT agent.

The key to RAFT is a degenerative chain transfer process that establishes a dynamic equilibrium between a small number of active, propagating radicals and a large number of dormant polymer chains. nih.gov This ensures that all chains have a nearly equal probability of growing, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution. The selection of the RAFT agent is critical and depends on the monomer being polymerized. researchgate.netnih.gov For methacrylates like this compound, dithiobenzoates and trithiocarbonates are effective CTAs. acs.orgrsc.org

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temperature (°C) | Result |

|---|---|---|---|---|---|

| Lauryl Methacrylate (LMA) | Trithiocarbonate-based | AIBN | Toluene | 80 | Good control, narrow M_w/M_n_ ≤ 1.13. acs.org |

| Methyl Methacrylate (MMA) | 2-Cyano-2-propyl benzodithioate | AIBN | Benzene | 60 | Controlled polymerization. sigmaaldrich.com |

| Isobornyl Methacrylate (IBMA) | Not specified | AIBN | 1,4-Dioxane | 60 | Successful controlled polymerization. mdpi.com |

Atom Transfer Radical Polymerization (ATRP) Approaches for Poly(this compound)

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method that uses a transition metal complex (e.g., copper halide) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu The process involves the reversible transfer of a halogen atom between the dormant polymer chain (P-X) and the transition metal complex in its lower oxidation state (e.g., Cu(I)Br).

Activation: P-X + Cu(I)/Ligand ⇌ P• + X-Cu(II)/Ligand

This equilibrium is carefully controlled to maintain a very low concentration of active radicals at any given time, which minimizes the probability of irreversible termination reactions. cmu.edu ATRP allows for excellent control over the polymerization of a wide range of methacrylates, including those with bulky alkyl side chains like octadecyl methacrylate. colab.ws The rate of polymerization in ATRP is first order with respect to monomer, initiator, and the Cu(I) catalyst concentration. cmu.edu Activators Regenerated by Electron Transfer (ARGET) ATRP is a variant that allows for the use of much lower concentrations of the copper catalyst. nsf.gov14.139.213

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Result |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Methyl 2-chloropropionate | CuBr₂/PMDETA | DMF | Ambient | First-order kinetics, controlled polymerization. 14.139.213 |

| n-Butyl Methacrylate (nBMA) | Not specified | Cu²⁺/TPMA | Aqueous miniemulsion | Ambient | Controlled polymerization, low dispersity. nsf.gov |

| tert-Butyl Methacrylate (tBMA) | PVDF Macroinitiator | CuCl/PMDETA | DMF | Not specified | Controlled block copolymer synthesis. rug.nl |

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, low dispersity, and high chain-end functionality. acs.org The process relies on the reversible termination of growing polymer chains by a stable nitroxide radical. researchgate.net Historically, NMP was most effective for styrenic monomers; however, the development of new, more effective nitroxides has expanded its applicability to a wider range of monomers, including methacrylates. acs.org

The controlled polymerization of methacrylates via NMP has been a significant challenge. This difficulty is primarily due to side reactions, such as disproportionation, and a large equilibrium constant for the activation-deactivation process, especially at the high temperatures often required for NMP. researchgate.net To overcome these limitations, several strategies have been developed:

Advanced Nitroxides: The use of second-generation nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO), has enabled better control over methacrylate polymerization. acs.org

Comonomer Approach: A common and effective strategy involves the copolymerization of the target methacrylate with a small amount of a "controlling" comonomer, typically styrene (B11656) or a styrene derivative. rsc.org This approach helps to mediate the polymerization and maintain control, resulting in copolymers with a high methacrylate content. researchgate.netrsc.org

In Situ NMP: Another approach involves the in situ formation of hindered nitroxides from a nitroso-compound and a low-temperature azo-initiator. This method has shown efficiency in controlling methacrylate polymerization at lower temperatures, thereby minimizing side reactions. researchgate.net

While these strategies have been successfully applied to various methacrylates, including methyl methacrylate and n-butyl methacrylate, specific research detailing NMP strategies exclusively for this compound is not prominent in the reviewed literature. icp.ac.ru However, the principles established for other long-chain alkyl methacrylates would likely apply, suggesting that a comonomer approach with an advanced nitroxide like SG1 would be a viable strategy.

Anionic and Cationic Polymerization Pathways for this compound

Anionic Polymerization:

Anionic polymerization is a powerful method for producing well-defined polymers with predictable molecular weights and very narrow molecular weight distributions. kpi.ua However, the anionic polymerization of alkyl methacrylates is notoriously sensitive and presents several challenges:

Side Reactions: The propagating carbanion can attack the ester carbonyl group of the monomer or polymer, leading to termination or side reactions that broaden the molecular weight distribution. kpi.uacmu.edu

Purity Requirements: The process requires extremely high purity of monomers and solvents, as trace protic impurities can terminate the living polymerization. vt.edu

Low Temperatures: To suppress side reactions, polymerizations are typically conducted at very low temperatures, often at -78°C. kpi.ua

Cationic Polymerization:

Cationic polymerization is generally not a suitable method for polymerizing methacrylate monomers. The electron-withdrawing nature of the ester carbonyl group destabilizes the propagating carbocationic center, making the reaction difficult to control and sustain. Therefore, this pathway is not considered a viable route for producing poly(this compound).

Thermodynamics and Energetics of this compound Polymerization

The feasibility and extent of any polymerization reaction are governed by the change in Gibbs free energy (ΔG), which is defined by the relationship:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, ΔS is the change in entropy, and T is the absolute temperature. youtube.com For polymerization to be thermodynamically favorable, ΔG must be negative.

Enthalpy and Entropy Changes During Polymerization Processes

Enthalpy of Polymerization (ΔH): Chain polymerization of vinyl monomers like methacrylates is an exothermic process, meaning it releases heat and has a negative ΔH. libretexts.org This exothermicity is the primary driving force for the reaction and results from the conversion of a relatively weaker carbon-carbon π-bond in the monomer to a more stable carbon-carbon σ-bond in the polymer backbone. libretexts.orgresearchgate.net The heat of polymerization for methacrylates typically falls in the range of -54 to -58 kJ/mol (-13 to -14 kcal/mol). researchgate.netresearchgate.net The size of the alkyl ester group can have a minor influence; for instance, a steady increase in the heat of polymerization is observed in the series from methyl to n-butyl to hexyl methacrylate. researchgate.netresearchgate.net

| Monomer | Enthalpy of Polymerization (ΔH) (kJ/mol) | Entropy of Polymerization (ΔS) (J/mol·K) |

|---|---|---|

| Methyl Methacrylate | -56 metu.edu.tr | -117 metu.edu.tr |

| Ethyl Methacrylate | -57.7 | -116 |

| n-Butyl Methacrylate | -58.2 | -115 |

Ceiling Temperature and Polymerizability Considerations

As temperature increases, the unfavorable TΔS term becomes more significant and eventually counteracts the favorable ΔH term. The ceiling temperature (Tc) is the critical temperature at which the rate of polymerization equals the rate of depolymerization. wikipedia.org Above this temperature, the Gibbs free energy change (ΔG) is positive, and polymerization is thermodynamically unfavorable; any existing polymer will tend to revert to its monomer. wikipedia.org

The ceiling temperature can be calculated as:

Tc = ΔH / ΔS° (where ΔS° is the standard entropy change)

The polymerizability of a monomer is directly related to its ceiling temperature. Monomers with high ceiling temperatures are readily polymerized, while those with low ceiling temperatures are more prone to depolymerization. wikipedia.org

For methacrylates, the ceiling temperature is significantly influenced by steric hindrance from the substituent groups on the α-carbon. The presence of both an α-methyl group and an ester group leads to steric crowding in the polymer chain, which lowers the heat of polymerization and, consequently, the ceiling temperature compared to corresponding acrylates. researchgate.net The bulkiness of the alkyl ester group also plays a role. While specific data for this compound is not reported, it is expected that the branched isoheptyl group would introduce more steric strain than a linear alkyl chain of similar length, potentially resulting in a slightly lower ceiling temperature.

| Monomer | Ceiling Temperature (Tc) (°C) |

|---|---|

| Styrene | 310 |

| Methyl Methacrylate | 164 ustc.edu.cn |

| α-Methylstyrene | 61 ustc.edu.cn |

Copolymerization Behavior and Architecture of Isoheptyl Methacrylate Based Systems

Reactivity Ratios in Binary and Multicomponent Copolymerization Systems Involving Isoheptyl Methacrylate (B99206)

The behavior of a monomer in a copolymerization reaction is quantitatively described by its reactivity ratios. These ratios are critical for predicting the composition and microstructure of the final copolymer.

Monomer reactivity ratios, denoted as r₁ and r₂, represent the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. Specifically, r₁ is the ratio of the rate constant for the addition of monomer 1 to a chain ending in radical 1 (k₁₁) to the rate constant for the addition of monomer 2 to the same radical (k₁₂). Conversely, r₂ is the ratio of the rate constant for the addition of monomer 2 to a chain ending in radical 2 (k₂₂) to the rate constant for the addition of monomer 1 to that radical (k₂₁).

The determination of these ratios is typically performed by conducting a series of copolymerization reactions at low monomer conversion with varying initial monomer feed compositions. The resulting copolymer compositions are then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy. rdd.edu.iqcreative-biostructure.comresearchjournal.co.in Graphical methods such as those developed by Fineman-Ross (F-R) and Kelen-Tüdös (K-T) are commonly employed to calculate the reactivity ratios from this data. rdd.edu.iqresearchjournal.co.inekb.eg

While specific reactivity ratios for isoheptyl methacrylate are not extensively documented in publicly available literature, valuable insights can be drawn from structurally similar monomers. For instance, studies on the radical copolymerization of isohexyl methacrylate (a close structural analog) with styrene (B11656) have shown that isohexyl methacrylate is the less reactive monomer in this pair. solidstatetechnology.us This suggests that the growing polymer chains, whether ending in a styrene or an isohexyl methacrylate radical, preferentially add styrene monomer. solidstatetechnology.us

The interpretation of reactivity ratios provides insight into the resulting copolymer structure:

r₁ > 1, r₂ < 1 : The copolymer will be enriched in monomer 1.

r₁ < 1, r₂ > 1 : The copolymer will be enriched in monomer 2.

r₁ ≈ r₂ ≈ 1 : An ideal or random copolymer is formed, with monomer incorporation being largely statistical.

r₁ ≈ r₂ ≈ 0 : The monomers have a strong preference for alternation, forming a repeating ...-M₁-M₂-M₁-M₂-... structure.

r₁ > 1, r₂ > 1 : The system tends to form a mixture of homopolymers or blocky structures.

Based on the behavior of its analog, in a copolymerization with a more reactive monomer like styrene, this compound (M₁) would be expected to have a reactivity ratio (r₁) of less than 1.

The monomer reactivity ratios are the primary determinants of the copolymer's instantaneous composition. The copolymer equation, which relates the monomer feed ratio to the copolymer composition, utilizes these r₁ and r₂ values to predict the microstructure. ekb.eg

Control over the copolymer composition is achieved by manipulating the monomer feed ratio. For a system where this compound is less reactive than its comonomer (e.g., styrene), the copolymer formed will be instantaneously enriched in the more reactive monomer. solidstatetechnology.us As the polymerization proceeds, the more reactive monomer is consumed faster, causing the monomer feed composition to drift. This, in turn, leads to a drift in the copolymer composition along the polymer chain, resulting in compositional heterogeneity.

To achieve a copolymer with a uniform composition, the monomer feed ratio must be kept constant throughout the polymerization. This can be accomplished in a laboratory or industrial setting by continuously feeding the more reactive monomer into the reactor to compensate for its faster consumption. By carefully controlling the feed, copolymers with random, alternating, or gradient microstructures can be precisely engineered.

Sequence Distribution and Stereoregularity in this compound Copolymers

The sequence distribution describes the arrangement of monomer units along the copolymer chain, while stereoregularity refers to the relative spatial orientation of the side chains (the this compound group). Both factors profoundly influence the polymer's physical properties.

High-resolution NMR spectroscopy, particularly two-dimensional (2D) techniques like HSQC and TOCSY, is a powerful tool for analyzing the detailed microstructure of copolymers. iupac.orgresearchgate.net By examining the chemical shifts and couplings of protons and carbons in the polymer backbone and side chains, it is possible to identify and quantify the different monomer sequences (e.g., dyads, triads, pentads). iupac.orgresearchgate.net This information reveals whether the copolymer has a random, blocky, or alternating distribution of its constituent monomers.

Stereoregularity, or tacticity, is determined by the relative configuration of adjacent chiral centers in the polymer backbone. For polymethacrylates, three main tacticities are possible:

Isotactic : All side groups are on the same side of the polymer chain.

Syndiotactic : Side groups alternate regularly on opposite sides of the chain.

Atactic : Side groups are randomly arranged.

The free-radical polymerization of methacrylates, particularly those with bulky ester groups like this compound, generally favors the formation of syndiotactic sequences. anu.edu.au This preference arises from steric hindrance, where the incoming monomer approaches the growing chain end from the side opposite to the bulky substituent of the terminal unit to minimize steric repulsion. anu.edu.au The degree of syndiotacticity can be influenced by polymerization conditions such as temperature and solvent.

Block and Graft Copolymer Architectures Utilizing this compound

Beyond statistical copolymers, this compound can be incorporated into more complex architectures like block and graft copolymers, which often exhibit unique phase-separated morphologies and properties.

Block copolymers consist of long sequences (blocks) of one monomer covalently linked to blocks of another. The synthesis of well-defined methacrylate-based block copolymers is typically achieved through controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.eduharth-research-group.orgnih.gov

These methods allow for the sequential addition of monomers. For example, to synthesize a diblock copolymer of poly(styrene)-b-poly(this compound), styrene would be polymerized first using an appropriate initiator. Upon consumption of the styrene, the "living" polymer chains remain active, and this compound monomer is then added to grow the second block from the end of the first. cmu.edu This process can be extended to create ABA triblock or multiblock architectures. The combination of a "hard" block (e.g., polystyrene or polymethyl methacrylate) with a "soft" block of poly(this compound) can yield thermoplastic elastomers. cmu.edu

| Technique | Key Components | Mechanism Principle | Suitability for Methacrylates |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide Initiator, Transition Metal Catalyst (e.g., Cu-based), Ligand | Reversible activation/deactivation of dormant polymer chains via halogen atom transfer. | Excellent control over polymerization of methacrylates, including those with bulky side groups. |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Conventional Radical Initiator, RAFT Agent (e.g., dithioesters, trithiocarbonates) | Degenerative chain transfer process where the RAFT agent reversibly caps (B75204) growing polymer chains. | Highly versatile for a wide range of monomers, including methacrylates, under various reaction conditions. |

| Nitroxide-Mediated Polymerization (NMP) | Alkoxyamine Initiator or Nitroxide Mediator | Reversible cleavage of a covalent bond between the growing polymer chain and a stable nitroxide radical. | Generally more effective for styrenics and acrylates; requires higher temperatures for methacrylates. |

Graft copolymers feature a main polymer backbone with one or more side chains of a different chemical composition. wikipedia.org Two primary strategies are used to synthesize such structures with this compound:

Grafting-from : This approach involves initiating the polymerization of this compound from active sites located along a pre-existing polymer backbone. cmu.edunih.gov First, a macroinitiator is created by modifying a polymer backbone (e.g., polyethylene (B3416737), polystyrene) to introduce initiating groups (like alkyl halides for ATRP). This functionalized backbone is then used to initiate the polymerization of this compound, causing poly(this compound) chains to grow directly from the backbone. cmu.edu This method is effective for producing grafts with high density. cmu.edu

Grafting-onto : In this method, poly(this compound) chains are synthesized separately with a reactive functional group at one end. nih.gov Concurrently, a polymer backbone is prepared with complementary reactive sites distributed along its length. The pre-formed side chains are then attached to the backbone through a chemical coupling reaction. nih.gov While this method can be limited by the steric hindrance of attaching large chains to the backbone, it allows for precise characterization of the side chains before grafting.

These methodologies enable the creation of advanced materials where the properties of the backbone polymer are combined with the distinct characteristics imparted by the grafted poly(this compound) chains, such as hydrophobicity, flexibility, and a low glass transition temperature.

Network Formation and Crosslinking Reactions of this compound

Polymer networks are three-dimensional structures formed by linking polymer chains together, a process known as crosslinking. For polymers based on this compound, network formation is typically achieved during the polymerization process by including a multifunctional monomer that acts as a crosslinking agent. kpi.ua This approach creates a covalently bonded network structure, transforming the material from a soluble thermoplastic into an insoluble and infusible thermoset.

The most common method is the free-radical copolymerization of this compound with a divinyl monomer, such as a dimethacrylate or diacrylate. orientjchem.org In this reaction, the crosslinking agent, having two polymerizable double bonds, can become part of two different growing polymer chains, thus forming a bridge or crosslink between them. mdpi.com The process begins with the formation of linear chains incorporating the crosslinker with one of its vinyl groups reacted. As the polymerization proceeds, the second "pendant" vinyl group on the incorporated crosslinker can react, leading to the formation of a crosslinked network. kpi.ua

The properties of the resulting network are highly dependent on several factors:

Crosslinker Concentration : Higher concentrations of the crosslinking agent lead to a higher crosslink density, which generally increases the material's stiffness, hardness, and glass transition temperature (Tg), while reducing its flexibility and swelling capacity. nih.gov

Crosslinker Structure : The length and flexibility of the crosslinking agent's molecular chain are critical. Long, flexible crosslinkers result in a network with larger mesh sizes and greater flexibility, whereas short, rigid crosslinkers produce a more tightly crosslinked and brittle material. mdpi.com

This compound Content : The presence of the bulky and flexible isoheptyl side chains imparts internal plasticization. In a crosslinked network, these side chains can lower the Tg and increase the material's toughness and impact resistance compared to networks made from shorter-chain methacrylates. researchgate.netnih.gov

The table below outlines common crosslinking agents used in methacrylate-based systems and their general impact on network properties.

| Crosslinking Agent | Abbreviation | Structural Characteristics | Expected Impact on Network Properties |

|---|---|---|---|

| Ethylene Glycol Dimethacrylate | EGDMA | Short, relatively rigid chain | Forms a dense, rigid, and often brittle network with a high Tg. nih.gov |

| Triethylene Glycol Dimethacrylate | TEGDMA | Longer, more flexible chain due to ether linkages | Increases flexibility and lowers modulus compared to EGDMA; creates a less compact network. mdpi.comnih.gov |

| Poly(propylene glycol) Dimethacrylate | PPGDMA | Very long and flexible chain | Significantly lowers Tg and increases flexibility, resulting in softer, more elastomeric networks. orientjchem.org |

| Bisphenol A Glycidyl Dimethacrylate | Bis-GMA | Bulky, rigid aromatic core | Contributes to high strength and stiffness, often used in dental composites. nih.gov |

Beyond direct copolymerization, crosslinked networks can also be formed through post-polymerization reactions. This involves first synthesizing a linear copolymer of this compound with a comonomer that carries a reactive functional group (e.g., hydroxyl, epoxy, or isocyanate). Subsequently, these functional groups can be reacted with a suitable crosslinking agent to form the network. This two-step process allows for greater control over the network architecture.

Macromolecular Characterization and Structural Elucidation of Isoheptyl Methacrylate Polymers and Copolymers

Spectroscopic Analysis for Polymer Structure and Composition

Spectroscopic techniques are indispensable for probing the molecular structure of polymers. They provide detailed information on the chemical composition, functional groups, and microstructural arrangement of monomer units within the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed microstructure of polymers. iupac.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide insights into the polymer's tacticity (the stereochemical arrangement of adjacent monomer units) and the composition of copolymers. iupac.orgemich.edu

For poly(isoheptyl methacrylate), the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons in the polymer backbone and the isoheptyl side chain. The protons of the backbone methylene (B1212753) group (-CH₂-) typically appear as a broad multiplet, while the α-methyl protons (-CH₃) also show complex signals whose splitting is sensitive to the polymer's tacticity (isotactic, syndiotactic, or atactic configurations). The protons of the isoheptyl ester group, particularly the methylene protons adjacent to the oxygen atom (-O-CH₂-), would be clearly resolved in the downfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information, with distinct resonances for the carbonyl carbon (C=O), the quaternary α-carbon, and the carbons of the backbone methylene and α-methyl groups. researchgate.net The chemical shifts of these backbone carbons are highly sensitive to the triad (B1167595) and pentad stereochemical sequences, allowing for a quantitative determination of the polymer's tacticity. iupac.orgresearchgate.net In copolymers, NMR can be used to determine the molar ratio of the different monomer units by comparing the integration of their respective characteristic signals. magritek.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Backbone α-CH₃ | 0.8-1.2 | 16-19 |

| Backbone -CH₂- | 1.8-2.1 | 44-46 |

| Ester -O-CH₃ (PMMA) | ~3.6 | 51-52 |

| Carbonyl C=O | - | 176-179 |

| Expected for Isoheptyl Group | ||

| Ester -O-CH₂- | ~3.8-4.1 | ~65-70 |

| Other side-chain -CH-, -CH₂-, -CH₃ | ~0.8-1.7 | ~10-40 |

Note: The chemical shifts for poly(this compound) are estimated based on standard values for alkyl chains and are presented for illustrative purposes.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a polymer, confirming its chemical identity. biointerfaceresearch.comvjs.ac.vn For poly(this compound), the FTIR spectrum is dominated by strong absorption bands characteristic of the methacrylate (B99206) ester group.

The most prominent peak is the carbonyl (C=O) stretching vibration, which appears as a very strong and sharp band. ekb.eg Another key region contains the C-O stretching vibrations of the ester linkage. Additionally, various C-H stretching and bending vibrations from the polymer backbone and the long alkyl side chain are observed. biointerfaceresearch.com In the case of copolymers, FTIR can be used to confirm the incorporation of different monomers by identifying the characteristic absorption bands of each component. vjs.ac.vnresearchgate.net

The following table summarizes the principal FTIR absorption bands expected for poly(this compound), based on data from analogous poly(alkyl methacrylates). biointerfaceresearch.comnih.govspectroscopyonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-2990 | C-H Asymmetric Stretching (Alkyl) | Strong |

| 2850-2880 | C-H Symmetric Stretching (Alkyl) | Medium-Strong |

| ~1730 | C=O Stretching (Ester) | Very Strong |

| 1450-1480 | C-H Bending (CH₂, CH₃) | Medium |

| ~1385 | C-H Bending (α-methyl) | Medium |

| 1140-1250 | C-O-C Stretching (Ester) | Strong, Broad |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. youtube.com It detects molecular vibrations that cause a change in the polarizability of a molecule. polymersource.ca For polymers like poly(this compound), Raman spectroscopy is particularly sensitive to vibrations of the carbon-carbon backbone and symmetric vibrations that may be weak in the FTIR spectrum.

Key signals in the Raman spectrum of a poly(methacrylate) include the C=O stretching mode, C-H stretching modes, and various C-C stretching and deformation modes of the polymer backbone and side chain. ramanlife.comrsc.org The technique can be used to study polymer crystallinity, phase transitions, and the degree of conversion during polymerization by monitoring the disappearance of the monomer's C=C double bond vibration (typically around 1640 cm⁻¹). youtube.com

The table below lists typical Raman shifts for key vibrational modes in poly(methyl methacrylate), which serve as a reference for the expected signals from poly(this compound). rsc.orgresearchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~2955 | C-H Stretching (CH₃) |

| ~1730 | C=O Stretching (Ester) |

| ~1450 | C-H Deformation (CH₂, CH₃) |

| ~812 | ν(C–O–C) Stretching |

| ~600 | C-C-O Deformation |

Chromatographic Methods for Molecular Weight and Polydispersity Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers. shimadzu.comnih.gov The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com

A typical GPC/SEC system uses a series of columns packed with porous gel and a refractive index (RI) detector to measure the polymer concentration as it elutes. shimadzu.com To determine the molecular weight, the system is calibrated using polymer standards of known molecular weight (e.g., polystyrene or PMMA standards). lcms.cz The analysis yields several key parameters: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. polymersource.cachromatographyonline.com A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution. chromatographyonline.com

The following table shows hypothetical but representative GPC/SEC data for two different batches of poly(this compound), illustrating how the technique can distinguish between samples.

| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| PIHMA-Batch 1 | 45,000 | 72,000 | 1.60 |

| PIHMA-Batch 2 | 52,000 | 98,800 | 1.90 |

A significant advancement in polymer characterization is the coupling of a light scattering detector, such as a Multi-Angle Light Scattering (MALS) detector, to a GPC/SEC system. tosohbioscience.com This combination allows for the determination of the absolute molecular weight of the polymer at each point in the chromatogram without relying on column calibration with standards. kinampark.comanton-paar.com

Static light scattering (SLS) operates on the principle that the intensity of light scattered by a polymer molecule in solution is directly proportional to the product of its molar mass and concentration. anton-paar.comyoutube.com By measuring the scattered light intensity, often at multiple angles, the weight-average molecular weight (Mₙ) can be calculated directly. tosohbioscience.com This is particularly valuable for novel polymers, copolymers with varying compositions, and branched polymers, where appropriate calibration standards may not exist. wyatt.com The GPC-MALS technique provides a more accurate and true representation of the polymer's molecular weight distribution compared to conventional calibration methods. kinampark.com

The table below illustrates the type of data obtained from a comparative analysis, showing the difference between relative molecular weight (determined by conventional GPC with calibration) and absolute molecular weight (determined by GPC-MALS).

| Parameter | Conventional GPC (Relative to PS Standards) | GPC-MALS (Absolute) |

| Mₙ ( g/mol ) | 65,000 | 78,000 |

| Mₙ ( g/mol ) | 110,500 | 135,200 |

| PDI (Mₙ/Mₙ) | 1.70 | 1.73 |

Microscopic and Morphological Investigations of Polymer Systems

The microscopic and morphological characteristics of polymers are crucial in understanding their structure-property relationships. Techniques such as atomic force microscopy (AFM) and electron microscopy (TEM and SEM) provide valuable insights into the surface and bulk morphologies of polymeric systems, including those of this compound polymers and copolymers.

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. azom.com It is a powerful tool for characterizing the surface topography of polymers at the nanoscale. azom.comresearchgate.net The technique works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are monitored to create a topographical map. columbia.edu

In the context of this compound polymers, AFM can be employed to visualize the surface morphology with high resolution. For homopolymers of this compound, AFM can reveal information about surface roughness and the presence of any surface-level ordering.

For copolymers containing this compound, AFM is particularly valuable for studying phase separation. nih.gov In immiscible polymer blends or block copolymers, different polymer components can segregate into distinct domains. AFM, especially in tapping mode where phase imaging is utilized, can distinguish between these domains based on differences in their mechanical properties, such as hardness and adhesion. nih.govchemrxiv.org This allows for the visualization of the size, shape, and distribution of phase-separated microdomains on the polymer surface. nih.gov While specific studies on this compound copolymers using AFM are not widely available in the reviewed literature, the principles of the technique are directly applicable. For instance, in a block copolymer of poly(this compound) with a more rigid polymer, the softer this compound domains would appear different in the phase image compared to the harder domains.

Illustrative Data from AFM Analysis:

| Parameter | Description | Example Application for this compound Copolymers |

|---|---|---|

| Topography Image | Provides a 3D representation of the surface, showing features like height and roughness. | Visualizing the surface texture of a film cast from a poly(this compound)-based coating. |

| Phase Image | Maps the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to material properties like adhesion and viscoelasticity. | Identifying and characterizing the different microphases in a phase-separated copolymer of this compound and styrene (B11656). |

| Roughness Analysis (e.g., Ra, Rq) | Quantitative measurement of the surface roughness. | Comparing the surface smoothness of different formulations of this compound-containing polymers for optical applications. |

| Domain Size and Distribution | Measurement of the size and spatial arrangement of different phases. | Determining the morphology of a block copolymer containing this compound, which influences its mechanical properties. |

Electron Microscopy (TEM, SEM) for Bulk and Surface Morphology

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for investigating the bulk and surface morphology of polymers.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. In SEM, a focused beam of electrons is scanned across the sample, and the signals produced by the interaction of the electrons with the sample (such as secondary electrons, backscattered electrons, and X-rays) are collected to form an image. SEM is particularly useful for examining the surface features of this compound polymer films, powders, or fractured surfaces. It can reveal information about porosity, particle size and shape in polymer composites, and the surface texture of coatings.

Transmission Electron Microscopy (TEM) , on the other hand, is used to study the internal structure or bulk morphology of thin polymer samples. A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. For polymers, which are typically composed of light elements, staining with heavy metal compounds (e.g., osmium tetroxide, ruthenium tetroxide) is often necessary to enhance contrast between different phases. TEM is a powerful technique for visualizing the nanoscale morphology of this compound copolymers, such as the arrangement of different blocks in a block copolymer (e.g., lamellar, cylindrical, or spherical domains).

While specific TEM and SEM studies focused solely on this compound polymers are not prevalent in the surveyed literature, the methodologies are standard for polymer characterization. For example, in a blend of poly(this compound) and another polymer, SEM could be used to study the surface of a fractured sample to see how the two components are dispersed, while TEM could reveal the internal phase morphology of a thin section of the blend.

Thermal Analysis Techniques for Polymer Transitions and Stability

Thermal analysis techniques are fundamental in characterizing the thermal transitions and stability of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose. These techniques provide insights into how the properties of this compound polymers and copolymers change with temperature.

Differential Scanning Calorimetry (DSC) in Polymer Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mit.eduhu-berlin.de This method is highly effective for studying thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). intertek.com

The glass transition temperature (Tg) is a critical property of amorphous polymers and the amorphous regions of semi-crystalline polymers. It represents the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. intertek.com In a DSC thermogram, the glass transition appears as a step-like change in the heat flow. hu-berlin.de For poly(this compound), the long, flexible isoheptyl side chain would be expected to influence its Tg.

For copolymers containing this compound, DSC can be used to determine if the components are miscible. A miscible blend will typically show a single Tg that is intermediate between the Tgs of the individual homopolymers. In contrast, an immiscible blend will exhibit two distinct Tgs corresponding to each component.

Methodology of DSC: A small, weighed sample of the polymer is placed in an aluminum pan, and an empty pan is used as a reference. Both pans are heated or cooled at a controlled rate in a furnace. intertek.com The instrument measures the differential heat flow between the sample and the reference. Endothermic events, such as melting, result in an increase in heat flow to the sample, while exothermic events, like crystallization, result in a decrease.

Illustrative Data Obtainable from DSC:

| Thermal Transition | Description | Information Gained for this compound Polymers |

|---|---|---|

| Glass Transition (Tg) | Temperature at which an amorphous polymer transitions from a glassy to a rubbery state. intertek.com | Indicates the flexibility of the polymer chains and the service temperature range of the material. |

| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. | Provides information on the crystalline domains if the this compound polymer or copolymer has a semi-crystalline structure. |

| Crystallization Temperature (Tc) | Temperature at which a polymer crystallizes upon cooling from the melt. | Characterizes the crystallization behavior of semi-crystalline this compound polymers. |

| Enthalpy of Fusion (ΔHm) | Heat absorbed during the melting of a crystalline polymer. | Can be used to determine the degree of crystallinity. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netyoutube.com It is primarily used to study the thermal stability and decomposition of polymers. youtube.com

The TGA thermogram plots the percentage of weight loss against temperature. From this curve, the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass can be determined. This information is crucial for understanding the thermal stability of poly(this compound) and its copolymers, which dictates their processing temperatures and upper use temperatures.

The decomposition mechanism of methacrylate polymers often involves depolymerization to the monomer. researchgate.net The thermal stability can be influenced by factors such as the chemical structure of the monomer, the presence of weak links in the polymer chain, and the polymerization method. For copolymers of this compound, the comonomer unit can significantly affect the thermal degradation behavior.

Methodology of TGA: A small amount of the polymer sample is placed in a pan that is suspended from a sensitive microbalance. The sample is then heated in a furnace at a constant rate, and the weight of the sample is continuously monitored. youtube.com The experiment can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative degradation.

Illustrative Data from TGA Analysis:

| Parameter | Description | Significance for this compound Polymers |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | An indicator of the thermal stability of the polymer. |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve. | Provides information about the kinetics of the decomposition process. |

| Residual Mass | The percentage of the initial mass remaining at the end of the experiment. | Indicates the amount of non-volatile residue or char formed during decomposition. |

| Decomposition Steps | The number of distinct weight loss steps in the TGA curve. | Can provide insights into the different stages of the degradation mechanism. |

Advanced Materials Applications of Isoheptyl Methacrylate Based Polymers in Research Contexts

Research on Poly(Isoheptyl Methacrylate) in Coating Formulations

Research singling out isoheptyl methacrylate (B99206) in coating formulations is sparse. It is primarily mentioned as one of many potential long-chain alkyl methacrylate monomers that can be used to formulate specific polymer binders.

Development of Novel Polymer Architectures for Surface Coatings

Specific research on the development of novel polymer architectures based predominantly on this compound is not readily found in scientific literature. However, its potential use is cited in patents for specialized coatings. For instance, a patent for aqueous-based nail coating compositions lists this compound as a possible monomer for creating the acrylic polymer binder. google.com In such applications, it would be copolymerized with other acrylates and methacrylates, such as methyl methacrylate or 2-ethylhexyl acrylate, to form an aqueous emulsion. google.com

One dissertation noted the synthesis of a graft copolymer, poly(methyl methacrylate-co-isoheptyl methacrylate), which was used to create metallo-supramolecular architectures. tue.nl This indicates its viability in creating complex polymer structures, though the focus of that research was not on the coating properties imparted by the this compound component itself.

The general role of a long, branched alkyl monomer like this compound in a polymer architecture for coatings would be to:

Increase hydrophobicity: The seven-carbon alkyl chain would enhance water resistance.

Lower the glass transition temperature (Tg): This would increase the flexibility of the resulting film.

Provide internal plasticization: Reducing the need for external plasticizers.

Studies on Adhesion Mechanisms and Interfacial Interactions in Coatings

While some commercial suppliers claim this compound provides excellent adhesion in protective coatings, detailed scientific studies elucidating the specific adhesion mechanisms of its polymers are not available in the reviewed literature. evitachem.com

Integration into Advanced Adhesive Systems Research

This compound is listed as a potential monomer component in patents for various compositions, including those that could function as adhesives or have adhesion-promoting properties. google.com However, dedicated research on its integration into advanced adhesive systems is not prominent.

Structure-Property Relationships in this compound-Derived Adhesives

There is a lack of published research specifically investigating the structure-property relationships in adhesives derived from this compound. For acrylic adhesives, the properties are heavily dependent on the nature of the alkyl ester group. Based on established principles for poly(alkyl methacrylates), the following relationships can be inferred for an adhesive polymer containing this compound:

| Property | Influence of Isoheptyl Group |

| Tack | The branched, bulky side chain would likely increase chain mobility and free volume, contributing to tackiness. |

| Peel Strength | The flexible nature imparted by the isoheptyl group could enhance peel strength by allowing for energy dissipation during debonding. |

| Shear Strength | Shear strength may be lower compared to polymers with shorter, less bulky side chains due to reduced chain entanglement and intermolecular forces. |

These points represent general principles of polymer science rather than findings from specific studies on this compound-derived adhesives.

Investigation of Adhesion Promotion and Substrate Wetting

No specific investigations into adhesion promotion and substrate wetting by this compound were found. Its chemical structure—a hydrophobic alkyl chain—suggests it would improve the wetting of low-energy, non-polar substrates. In a patent describing plasticizers derived from hydrocarbon terpenes, this compound is listed among dozens of methacrylic acid esters that could be used in formulations that have adhesion-promoting functionalities. google.com The document, however, does not provide specific data on its performance in this regard.

Utilization in Optical Materials Research

The search of available literature and patents did not yield specific information on the utilization of this compound in optical materials research. While poly(methyl methacrylate) (PMMA) is a benchmark material for optical applications due to its exceptional clarity, the optical properties of polymers made from longer-chain methacrylates are not as well-studied. google.comjustia.com The presence of the longer, bulkier isoheptyl group could potentially influence properties such as refractive index, clarity, and haze, but no dedicated research was identified to confirm these effects.

Refractive Index Engineering in this compound Polymer Systems

No specific studies detailing the refractive index of poly(this compound) or its copolymers for the purpose of refractive index engineering were identified. Research in this area tends to focus on methacrylates with aromatic or fluorine-containing side chains to achieve high or low refractive indices, respectively. The properties of the more common poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49, are well-documented. However, this data cannot be extrapolated to poly(this compound) without specific experimental validation.

Transparency and Optical Clarity Studies for Polymer Thin Films

While long-chain alkyl methacrylates are generally known to form transparent polymers, specific studies quantifying the transparency and optical clarity of this compound-based thin films are not available. Such studies would typically involve measurements of light transmittance and haze, which are crucial for optical applications. In the absence of this data, a detailed discussion on this topic is not feasible.

Polymer Composites and Nanocomposites Incorporating this compound

There is a lack of published research on the use of this compound as a matrix for polymer composites and nanocomposites. Consequently, there is no information on the following sub-topics:

Biomaterials Research from a Polymer Design Perspective

The use of this compound in biomaterials research, specifically from a material science and polymer design standpoint, is not documented in the available literature. The hydrophobic nature of the isoheptyl side chain suggests potential applications where water repellency is desired, but specific research is absent.

Polymeric Scaffold Engineering for Tissue Mimicry (Material design focus):No studies were found that utilize this compound in the design and engineering of polymeric scaffolds for tissue mimicry. Research in this field predominantly employs biodegradable and hydrophilic polymers.

Due to the absence of specific research findings and data for this compound in these advanced application areas, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The general properties of poly(alkyl methacrylates) suggest that poly(this compound) would be a hydrophobic, amorphous thermoplastic, but without dedicated research, any further claims about its performance in the specified advanced applications would be speculative.

Hydrogel Synthesis and Swelling Dynamics Based on this compound (Material properties focus)

The integration of hydrophobic monomers into hydrophilic polymer networks is a key strategy for developing hydrogels with tailored material properties. This compound, with its seven-carbon branched alkyl chain, is a monomer suited for imparting significant hydrophobicity to a polymer structure. In a research context, hydrogels incorporating this compound would typically be synthesized as copolymers, combining the this compound with a primary hydrophilic monomer, such as acrylic acid (AA), 2-hydroxyethyl methacrylate (HEMA), or acrylamide (AM).

The synthesis is commonly achieved through free-radical polymerization in an aqueous solution. The process involves dissolving the hydrophilic monomer and a crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), in water. This compound, being hydrophobic, would be introduced into the reaction mixture, often with the aid of a surfactant or as a microemulsion, to ensure its dispersion. The polymerization is then initiated, typically using a chemical initiator system like ammonium persulfate (APS) and an accelerator. This process results in a three-dimensional polymer network where the hydrophilic segments ensure water absorption and the this compound segments create hydrophobic microdomains.

The equilibrium swelling ratio (ESR) is a critical parameter for characterizing these materials. Studies on copolymer gels with varying alkyl chain lengths demonstrate a clear trend: the longer and more concentrated the hydrophobic alkyl chain, the lower the equilibrium swelling capacity researchgate.net. This is because increased hydrophobicity enhances the polymer-polymer interactions within the network, making it more difficult for water molecules to penetrate and expand the structure.

Below is a representative data table, based on established principles from related research, illustrating the expected effect of incorporating a long-chain alkyl methacrylate like this compound on the swelling ratio of a hypothetical hydrogel.

Table 1: Representative Swelling Properties of Methacrylate-Based Hydrogels

This table illustrates the principle that increasing the mole fraction and chain length of a hydrophobic alkyl methacrylate comonomer typically reduces the equilibrium swelling ratio (ESR) of the resulting hydrogel. Data is hypothetical but based on documented trends in analogous polymer systems researchgate.net.

| Hydrogel Composition (Hypothetical) | Hydrophobic Comonomer | Mole Fraction of Hydrophobic Comonomer (%) | Equilibrium Swelling Ratio (g water / g dry gel) |

|---|---|---|---|

| Poly(HEMA) | None | 0 | 1.5 |

| Poly(HEMA-co-BMA) | Butyl Methacrylate (BMA) | 10 | 1.1 |

| Poly(HEMA-co-IHMA) | This compound (IHMA) | 5 | 1.0 |

| Poly(HEMA-co-IHMA) | This compound (IHMA) | 10 | 0.7 |

| Poly(HEMA-co-LMA) | Lauryl Methacrylate (LMA) | 10 | 0.5 |

In Vitro Material-Cell Interaction Studies (Focus on material performance in biological environments, not in vivo response)

The performance of this compound-based polymers in biological environments is evaluated through in vitro material-cell interaction studies. These studies are crucial for assessing the biocompatibility of a material before it can be considered for any biomedical application. The primary focus is on cytotoxicity, which evaluates whether the material or substances that leach from it cause cell death or inhibit cell growth.

Standard methods for assessing cytotoxicity include assays such as the MTS or MTT assay, which measure the metabolic activity of cells cultured in the presence of the material nih.govabcam.com. In these tests, extracts from the polymer are prepared by incubating the material in a cell culture medium. This extract is then added to a culture of cells, commonly a robust cell line like L929 mouse fibroblasts. After a set incubation period (e.g., 24 to 72 hours), a reagent is added that is converted into a colored product by metabolically active (i.e., living) cells. The amount of colored product is proportional to the number of viable cells, allowing for a quantitative assessment of the material's toxicity thermofisher.compromega.com. A material is generally considered non-cytotoxic if cell viability remains high (e.g., above 80-90%) compared to a negative control nih.gov.

For methacrylate-based polymers, a key factor influencing cytotoxicity is the presence of unpolymerized residual monomers that can leach out of the material. Research consistently shows that methacrylate monomers themselves can be cytotoxic, but once polymerized into high-molecular-weight chains, the resulting polymer is typically biocompatible nih.govresearchgate.net.

A significant research finding in the study of related polymers, such as poly(alkyl cyanoacrylates), provides insight into the likely performance of this compound-based materials. Studies have demonstrated that the length of the alkyl side chain directly influences the material's biocompatibility. Specifically, polymers with longer alkyl chains tend to exhibit lower cytotoxicity researchgate.net. This is often attributed to a slower degradation rate and, consequently, a slower release of potentially irritating byproducts. For instance, research comparing polymers made from ethyl cyanoacrylate with those made from octyl cyanoacrylate found that the octyl-based polymers released less formaldehyde upon degradation and showed significantly higher cell viability in culture researchgate.net.

This principle suggests that a fully polymerized material containing this compound, with its relatively long alkyl chain, would be expected to exhibit good biocompatibility. The inherent hydrophobicity and low volatility of the isoheptyl monomer would likely result in a stable polymer with minimal leaching and favorable cell-material interactions.

The following data table summarizes findings from research on analogous alkyl-ester-based polymers, illustrating the established trend of decreasing cytotoxicity with increasing alkyl chain length.

Table 2: Effect of Polymer Alkyl Chain Length on In Vitro Cell Viability

This table summarizes representative findings from literature on analogous polymer systems (alkyl cyanoacrylates) to illustrate the principle that longer alkyl side chains generally correlate with higher cell viability in cytotoxicity assays researchgate.net.

| Polymer System | Alkyl Group | Alkyl Chain Length | Relative Cell Viability (%) |

|---|---|---|---|

| Poly(Ethyl Cyanoacrylate) | Ethyl | Short (C2) | ~45% |

| Poly(Butyl Cyanoacrylate) | Butyl | Medium (C4) | ~60% |

| Poly(Octyl Cyanoacrylate) | Octyl | Long (C8) | >90% |

| Poly(This compound) (Expected) | Isoheptyl | Long (C7) | High (>90%) |

Theoretical and Computational Studies of Isoheptyl Methacrylate and Its Polymers

Molecular Dynamics Simulations of Isoheptyl Methacrylate (B99206) Monomers and Polymer Chains

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, based on the principles of classical mechanics. rsc.org This technique is particularly useful for understanding the conformational dynamics of polymer chains and the structure of bulk polymeric materials.

For poly(isoheptyl methacrylate), MD simulations can provide detailed information about its behavior in the melt and glassy states. All-atom force fields, which explicitly represent every atom in the system, are employed to accurately model the intermolecular and intramolecular interactions. nih.gov Simulations of melt films of poly(alkyl methacrylate)s (PAMAs) have shown that the bulk densities predicted by these models are in good agreement with experimental data. nih.gov It is expected that MD simulations of poly(this compound) would similarly yield accurate density predictions.